N-methoxy-N-methylhydroxylamine hydrochloride
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Overview
Description
N-methoxy-N-methylhydroxylamine hydrochloride is a chemical compound with the molecular formula CH6ClNO. It is a derivative of hydroxylamine, where a methoxy group and a methyl group replace the hydrogen atoms of the amino group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methoxy-N-methylhydroxylamine hydrochloride can be synthesized through the electrochemical reduction of nitromethane in hydrochloric acid using a copper anode and a graphite cathode . The reaction conditions typically involve maintaining an inert atmosphere and room temperature to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to control the reaction conditions and ensure the purity of the final product. The compound is often produced in bulk and packaged in various quantities for commercial use .
Chemical Reactions Analysis
Types of Reactions
N-methoxy-N-methylhydroxylamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced to form simpler amines.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso compounds, while reduction can produce primary amines .
Scientific Research Applications
N-methoxy-N-methylhydroxylamine hydrochloride has a wide range of applications in scientific research:
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.
Industry: The compound is used in the production of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-methoxy-N-methylhydroxylamine hydrochloride involves its ability to form stable complexes with metal ions. This property makes it useful in various biochemical and industrial applications. The compound interacts with molecular targets such as enzymes and proteins, affecting their activities and functions .
Comparison with Similar Compounds
Similar Compounds
Methoxyamine: An isomer of N-methoxy-N-methylhydroxylamine with similar chemical properties but different structural arrangement.
Aminomethanol: Another isomer with distinct chemical behavior.
N-methylhydroxylamine: A derivative of hydroxylamine with a methyl group replacing one of the hydrogens of the amino group.
Uniqueness
N-methoxy-N-methylhydroxylamine hydrochloride is unique due to its dual substitution with both methoxy and methyl groups, which enhances its stability and reactivity compared to its isomers. This makes it particularly valuable in applications requiring precise control over chemical reactions and product formation .
Properties
CAS No. |
215189-83-6 |
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Molecular Formula |
C2H8ClNO2 |
Molecular Weight |
113.54 g/mol |
IUPAC Name |
N-methoxy-N-methylhydroxylamine;hydrochloride |
InChI |
InChI=1S/C2H7NO2.ClH/c1-3(4)5-2;/h4H,1-2H3;1H |
InChI Key |
ZXHAFEZNUNBRCT-UHFFFAOYSA-N |
Canonical SMILES |
CN(O)OC.Cl |
Origin of Product |
United States |
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